2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione
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Overview
Description
2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione is a chemical compound characterized by the presence of an isoindole-1,3-dione core with a 4-bromo-3,3-dimethoxybutyl substituent.
Mechanism of Action
Target of Action
The primary targets of 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
This compound interacts with its targets by binding to the dopamine receptors. This interaction results in modulation of the receptors, which can lead to changes in neurotransmission
Biochemical Pathways
The compound affects the dopaminergic pathways in the brain. These pathways are involved in a variety of physiological processes, including motor control, reward, and certain forms of memory . By modulating the activity of dopamine receptors, this compound can influence these pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and to be metabolized primarily in the liver
Result of Action
It has been suggested that the compound may have therapeutic potential due to its interaction with dopamine receptors . For example, one study found that a similar compound was able to reverse Parkinsonism in a mouse model .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by bromination and methoxylation reactions. One common approach involves the reaction of 4-bromo-2-isopropylisoindoline-1,3-dione with dimethyl (pyridin-2-yl) boronate in toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromobutyl)isoindole-1,3-dione
- 2-(4-Bromobutoxy)isoindoline-1,3-dione
- 4-Bromoisoindoline-1,3-dione
Uniqueness
2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione is unique due to the presence of the 3,3-dimethoxybutyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromo-3,3-dimethoxybutyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-19-14(9-15,20-2)7-8-16-12(17)10-5-3-4-6-11(10)13(16)18/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVLRXGUVTYNSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCN1C(=O)C2=CC=CC=C2C1=O)(CBr)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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